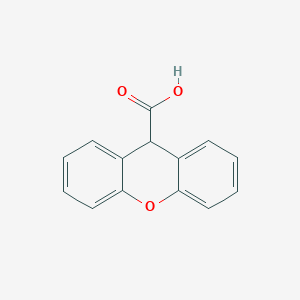

Xanthene-9-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

9H-xanthene-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-14(16)13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)13/h1-8,13H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSBFNCXKYIEYIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70231501 | |

| Record name | Xanthene-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70231501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82-07-5 | |

| Record name | Xanthene-9-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthene-9-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthene-9-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66208 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Xanthene-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70231501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xanthene-9-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XANTHENECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63A81F6A8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Fundamental Properties of Xanthene-9-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthene-9-carboxylic acid is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of organic molecules, including fluorescent dyes and pharmacologically active agents. Its unique tricyclic structure and the reactivity of its carboxylic acid group make it a molecule of significant interest in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the fundamental chemical, physical, and spectroscopic properties of xanthene-9-carboxylic acid. It also details experimental protocols for its synthesis and analysis and explores its role in key biological signaling pathways.

Chemical and Physical Properties

Xanthene-9-carboxylic acid is a white to off-white crystalline solid.[1][2] It is largely insoluble in water but shows solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and methanol.[3][4] The key physicochemical properties are summarized in the table below.

| Property | Value | References |

| Chemical Identifiers | ||

| CAS Number | 82-07-5 | [1][5] |

| Molecular Formula | C₁₄H₁₀O₃ | [1][5] |

| Molecular Weight | 226.23 g/mol | [5][6] |

| IUPAC Name | 9H-Xanthene-9-carboxylic acid | [6] |

| InChI Key | VSBFNCXKYIEYIS-UHFFFAOYSA-N | [5][6] |

| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)O | [5][6] |

| Physical Properties | ||

| Melting Point | 221-225 °C | [2][5] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Insoluble in water; Soluble in DMSO, Methanol | [3][4] |

| pKa | ~4.30 (Predicted) | [7] |

| Spectroscopic Data | ||

| ¹H NMR | Spectra available | [8] |

| ¹³C NMR | Spectra available | [8][9] |

| FT-IR | Spectra available | [8] |

| Mass Spectrometry | Spectra available | [8] |

Spectroscopic Properties

The structural features of xanthene-9-carboxylic acid give rise to a characteristic spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the aromatic protons on the two benzene (B151609) rings and the single proton at the 9-position of the xanthene core.

-

¹³C NMR: The carbon NMR spectrum shows distinct signals for the carboxylic acid carbon, the aromatic carbons, and the aliphatic carbon at the 9-position.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of xanthene-9-carboxylic acid displays characteristic absorption bands corresponding to its functional groups. Key peaks include:

-

A broad O-H stretch from the carboxylic acid group.

-

A strong C=O stretch from the carbonyl of the carboxylic acid.

-

C-O stretching from the ether linkage in the xanthene ring.

-

C-H stretching and bending from the aromatic rings.

Mass Spectrometry

Mass spectrometry data reveals the molecular weight of the compound and provides information about its fragmentation pattern, which is useful for structural confirmation. The mass spectrum typically shows a prominent molecular ion peak.[8]

Experimental Protocols

Synthesis of Xanthene-9-carboxylic Acid from Xanthone (B1684191)

This synthesis is a two-step process involving the reduction of xanthone to xanthene, followed by carboxylation.

Step 1: Reduction of Xanthone to Xanthene (Wolff-Kishner Reduction)

-

Materials: Xanthone, hydrazine (B178648) hydrate (B1144303), potassium hydroxide (B78521), diethylene glycol.

-

Procedure:

-

Dissolve xanthone in diethylene glycol in a round-bottom flask equipped with a reflux condenser.

-

Add potassium hydroxide and hydrazine hydrate to the solution.

-

Heat the mixture to reflux for 1-2 hours.

-

Remove the condenser and increase the temperature to distill off water and excess hydrazine.

-

After cooling, pour the reaction mixture into water and collect the precipitated xanthene by filtration.

-

Wash the solid with water and dry. The crude product can be purified by recrystallization.

-

Step 2: Carboxylation of Xanthene

-

Materials: Xanthene, n-butyllithium (n-BuLi), dry ice (solid CO₂), anhydrous tetrahydrofuran (B95107) (THF), hydrochloric acid.

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified xanthene in anhydrous THF.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes to the cooled solution.

-

Stir the mixture at low temperature to ensure the complete formation of the xanthenide anion.

-

Quench the reaction by adding crushed dry ice in small portions.

-

Allow the reaction mixture to warm to room temperature.

-

Add water and extract the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any unreacted xanthene.

-

Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the xanthene-9-carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry.

-

Synthesis of Xanthene-9-carboxylic Acid from Xanthone.

Purification by Recrystallization

-

Procedure:

-

Dissolve the crude xanthene-9-carboxylic acid in a minimal amount of a hot solvent (e.g., ethanol).

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent and dry them under vacuum.

-

Analysis by High-Performance Liquid Chromatography (HPLC)

-

Method: A reverse-phase HPLC method can be used for the analysis of xanthene-9-carboxylic acid.[10]

-

Column: Newcrom R1 or equivalent C18 column.[10]

-

Mobile Phase: A mixture of acetonitrile, water, and an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility).[10]

-

Detection: UV detection at a suitable wavelength.

Biological Activity and Signaling Pathways

Derivatives of xanthene-9-carboxylic acid have shown significant biological activities, primarily as modulators of key signaling pathways.

LKB1-Dependent AMP-Activated Protein Kinase (AMPK) Activation

Certain amide derivatives of 9H-xanthene-9-carboxylic acid have been identified as potent activators of 5' AMP-activated protein kinase (AMPK).[5] AMPK is a central regulator of cellular energy homeostasis. The activation of AMPK by these xanthene derivatives is dependent on the upstream kinase LKB1.[5] This activation leads to increased glucose uptake in cells, suggesting a potential therapeutic application in metabolic diseases like type 2 diabetes.[5]

References

- 1. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Neuropharmacological Insight from Allosteric Modulation of mGlu Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Positive allosteric modulators of metabotropic glutamate 1 receptor: Characterization, mechanism of action, and binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 6. XANTHENE-9-CARBOXYLIC ACID(82-07-5) 13C NMR [m.chemicalbook.com]

- 7. Xanthene-9-carboxylic acid | C14H10O3 | CID 65736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Xanthene-9-carboxylic Acid from Xanthone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of xanthene-9-carboxylic acid, a valuable scaffold in medicinal chemistry, starting from xanthone (B1684191).[1] The process involves a two-step synthetic sequence: the reduction of the xanthone ketone and the subsequent carboxylation at the C9 position. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The conversion of xanthone to xanthene-9-carboxylic acid is efficiently achieved through a two-step process:

-

Reduction of Xanthone: The carbonyl group of xanthone is reduced to a methylene (B1212753) group to form xanthene. The Huang-Minlon modification of the Wolff-Kishner reduction is a commonly employed and effective method for this transformation.[2][3][4] This reaction utilizes hydrazine (B178648) hydrate (B1144303) as the reducing agent and a strong base, such as potassium hydroxide (B78521), in a high-boiling point solvent like diethylene glycol.[2][3]

-

Carboxylation of Xanthene: The C9 position of xanthene is deprotonated using a strong organometallic base, typically n-butyllithium, to form a carbanion. This nucleophilic intermediate is then reacted with solid carbon dioxide (dry ice) to introduce a carboxylic acid group, yielding xanthene-9-carboxylic acid upon acidic workup.[2][4]

Experimental Data

The following table summarizes the key quantitative parameters for each step of the synthesis.

| Step | Reagents | Solvent | Temperature | Reaction Time | Yield (Approximate) |

| Reduction of Xanthone | Xanthone, Hydrazine Hydrate, Potassium Hydroxide | Diethylene Glycol | Reflux (1-2 hours), then ~200-210°C | 2-4 hours | 80-90% |

| Carboxylation of Xanthene | Xanthene, n-Butyllithium, Carbon Dioxide (dry ice), Hydrochloric Acid | Anhydrous THF | -78°C to Room Temperature | 2-3 hours | 75-85% |

Detailed Experimental Protocols

Step 1: Synthesis of Xanthene from Xanthone (Huang-Minlon Reduction) [2][3][4]

Materials:

-

Xanthone

-

Hydrazine hydrate (80-85%)

-

Potassium hydroxide (KOH)

-

Diethylene glycol

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve xanthone in diethylene glycol.

-

Add potassium hydroxide pellets and hydrazine hydrate to the solution.

-

Heat the mixture to reflux for 1-2 hours.

-

After the initial reflux, remove the condenser and replace it with a distillation head.

-

Increase the temperature to allow for the distillation of water and excess hydrazine hydrate. The reaction temperature will rise to around 200-210°C.

-

Maintain this temperature for an additional 2-3 hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature and pour it into a beaker containing cold water.

-

The crude xanthene will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure xanthene.

Step 2: Synthesis of Xanthene-9-carboxylic Acid from Xanthene [2][4]

Materials:

-

Xanthene (purified from Step 1)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Three-necked round-bottom flask

-

Dropping funnel

-

Low-temperature bath (e.g., dry ice/acetone)

-

Magnetic stirrer

Procedure:

-

Flame-dry a three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and allow it to cool to room temperature.

-

Add the purified xanthene to the flask and dissolve it in anhydrous THF.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium solution dropwise via a dropping funnel while maintaining the low temperature. A deep red color indicates the formation of the xanthenide anion.[2]

-

Stir the resulting solution at -78°C for 1 hour to ensure complete deprotonation.

-

Carefully add crushed dry ice in small portions to the reaction mixture. The red color will dissipate.

-

Allow the reaction mixture to slowly warm to room temperature.

-

Add water to the flask and transfer the contents to a separatory funnel.

-

Extract the aqueous layer with diethyl ether to remove any unreacted xanthene.

-

Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the xanthene-9-carboxylic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

The product can be further purified by recrystallization if necessary.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis of xanthene-9-carboxylic acid from xanthone.

Caption: Synthetic pathway from xanthone to xanthene-9-carboxylic acid.

References

Spectroscopic and Synthetic Profile of Xanthene-9-carboxylic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of Xanthene-9-carboxylic acid, a key heterocyclic compound with applications in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data, experimental protocols, and a visualization of its synthetic pathway.

Spectroscopic Data

The structural elucidation of Xanthene-9-carboxylic acid is supported by a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The key data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectrum

| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| A | 7.32 - 6.89 | m | 8H | Aromatic Protons |

| B | 4.031 | s | 1H | C9-H |

| - | 1H | br s | 1H | -COOH |

Note: The carboxylic acid proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectrum

Key signals in the ¹³C NMR spectrum are indicative of the tricyclic xanthene core and the carboxylic acid group.[1]

| Chemical Shift (ppm) | Assignment |

| ~170-180 | -COOH |

| ~115-155 | Aromatic Carbons |

| ~40-50 | C9 |

Infrared (IR) Spectroscopy

The IR spectrum of Xanthene-9-carboxylic acid reveals characteristic absorption bands for its functional groups.[2][3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| >3000 | Medium | Aromatic C-H stretch |

| 1760-1690 | Strong | C=O stretch (Carboxylic Acid) |

| 1320-1210 | Strong | C-O stretch |

| 1200-1300 | Strong | Asymmetric C-O-C stretch (Aryl ether) |

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of Xanthene-9-carboxylic acid.[4]

| Technique | m/z | Assignment |

| GC-MS | 181 | Top Peak |

| 182 | 2nd Highest Peak | |

| 152 | 3rd Highest Peak | |

| MS-MS | 227.0703 | [M+H]⁺ |

| 209 | Top Peak | |

| 226 | 2nd Highest Peak | |

| 181 | 3rd Highest Peak |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for Xanthene-9-carboxylic acid.

NMR Spectroscopy

Objective: To confirm the chemical structure of Xanthene-9-carboxylic acid.

Instrumentation: 400 MHz or higher NMR spectrometer.

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[5] The signals in the ¹H and ¹³C NMR spectra are referenced to the residual peak of the solvent.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in Xanthene-9-carboxylic acid.

Method: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy.[2]

Sample Preparation: A small amount of the solid Xanthene-9-carboxylic acid is placed directly onto the ATR crystal (e.g., diamond or germanium).[2]

Data Acquisition: An IR beam is passed through the ATR crystal, where it undergoes total internal reflection. An evanescent wave penetrates the sample at the point of reflection, and absorption occurs at specific frequencies corresponding to the vibrational modes of the molecule.[2] A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum to correct for atmospheric contributions.[2]

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of Xanthene-9-carboxylic acid.

Instrumentation: A mass spectrometer, which can be coupled with Gas Chromatography (GC-MS) for separation prior to analysis.

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.[7]

Analysis: For GC-MS, the sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass-to-charge ratios of the fragments are detected.[5]

Synthetic Workflow

Xanthene-9-carboxylic acid can be synthesized from xanthone (B1684191) through a two-step process involving reduction and subsequent carboxylation.

Caption: Synthetic pathway of Xanthene-9-carboxylic acid from Xanthone.

References

- 1. XANTHENE-9-CARBOXYLIC ACID(82-07-5) 13C NMR [m.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. Xanthene-9-carboxylic acid | C14H10O3 | CID 65736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. Xanthene-9-carboxylic acid | SIELC Technologies [sielc.com]

An In-depth Technical Guide to Xanthene-9-carboxylic Acid: Structure, Properties, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthene-9-carboxylic acid, a heterocyclic organic compound, serves as a pivotal scaffold in medicinal chemistry and materials science. Its unique tricyclic structure is a key feature in a variety of biologically active molecules. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and its role as an inhibitor of transthyretin (TTR) amyloidogenesis, a pathological hallmark of several amyloid diseases. Furthermore, this guide explores the involvement of xanthene derivatives in critical signaling pathways, such as the LKB1-dependent AMP-activated protein kinase (AMPK) pathway.

Chemical Structure and IUPAC Name

The formal IUPAC name for this compound is 9H-xanthene-9-carboxylic acid .[1] Its structure consists of a central dihydropyran ring fused to two benzene (B151609) rings, with a carboxylic acid group substituted at the 9-position.

Molecular Formula: C₁₄H₁₀O₃[2]

SMILES: O=C(O)C1c2ccccc2Oc3ccccc13[3]

InChI Key: VSBFNCXKYIEYIS-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of Xanthene-9-carboxylic acid is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Source(s) |

| Molecular Weight | 226.227 g/mol | [2] |

| Appearance | White to off-white solid | [4][5] |

| Melting Point | 221-225 °C (lit.) | [2][3][6] |

| Boiling Point | 391.3 ± 41.0 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.3 ± 0.1 g/cm³ (Predicted) | [2] |

| pKa | 4.30 ± 0.20 (Predicted) | [6] |

| LogP | 2.45 | [2] |

| Water Solubility | Insoluble | [2][4][6] |

| Solubility | Soluble in DMSO and Methanol | [7] |

| CAS Number | 82-07-5 | [3] |

Experimental Protocols

Synthesis of Xanthene-9-carboxylic Acid

A common and effective method for the synthesis of Xanthene-9-carboxylic acid involves a two-step process starting from xanthone.

Step 1: Huang-Minlon Reduction of Xanthone to 9H-Xanthene

-

Reaction Setup: In a round-bottom flask, combine xanthone, hydrazine (B178648) hydrate, and potassium hydroxide (B78521) in diethylene glycol.

-

Reflux: Heat the mixture to reflux and maintain for several hours to ensure the complete reduction of the ketone to a methylene (B1212753) group.

-

Work-up: After cooling, pour the reaction mixture into water. The precipitated product, 9H-xanthene, is then collected by filtration.

-

Purification: The crude 9H-xanthene can be purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Carboxylation of 9H-Xanthene

-

Preparation: Dissolve the purified 9H-xanthene in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Deprotonation: Cool the solution to a low temperature, typically -78 °C. Add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the cooled solution. This leads to the formation of the xanthenide anion.

-

Carboxylation: Bubble dry carbon dioxide (CO₂) gas through the solution. The CO₂ reacts with the anion to form the carboxylate salt.

-

Quenching and Isolation: Quench the reaction by the addition of water. Acidify the aqueous layer with hydrochloric acid to precipitate the Xanthene-9-carboxylic acid. The product can then be collected by filtration and dried.

In Vitro Assay for Inhibition of Transthyretin (TTR) Aggregation

Xanthene-9-carboxylic acid has been identified as an inhibitor of the conformational changes in transthyretin (TTR) that lead to amyloid fibril formation.[7] The following protocol, based on the Thioflavin T (ThT) fluorescence assay, can be used to evaluate the inhibitory activity of Xanthene-9-carboxylic acid and its derivatives.

-

Preparation of Reagents:

-

Prepare a stock solution of recombinant human TTR in a suitable buffer (e.g., phosphate (B84403) buffer at pH 7.4).

-

Prepare a stock solution of Thioflavin T in the same buffer.

-

Prepare stock solutions of Xanthene-9-carboxylic acid (and other test compounds) in a suitable solvent, such as DMSO.

-

-

Assay Setup:

-

In a 96-well microplate, add the TTR solution to each well.

-

Add varying concentrations of the test compound (Xanthene-9-carboxylic acid) or vehicle control (DMSO) to the wells.

-

Induce TTR aggregation by lowering the pH of the solution (e.g., to pH 4.4) or by other established methods.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C, with or without shaking, to promote fibril formation.

-

At regular time intervals, add the ThT solution to each well.

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths set to approximately 450 nm and 485 nm, respectively.[8]

-

-

Data Analysis:

-

Plot the ThT fluorescence intensity against time for each concentration of the test compound.

-

The inhibition of TTR aggregation is determined by the reduction in ThT fluorescence in the presence of the compound compared to the vehicle control.

-

Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce TTR aggregation by 50%.

-

Biological Significance and Signaling Pathways

Derivatives of xanthene have been shown to possess a wide range of biological activities, including the activation of AMP-activated protein kinase (AMPK).[6] AMPK is a crucial regulator of cellular energy homeostasis. The activation of AMPK by some xanthene derivatives is dependent on the upstream kinase, Liver Kinase B1 (LKB1).

The LKB1-AMPK signaling pathway plays a central role in cellular metabolism and growth control. Under conditions of energy stress (indicated by an increased AMP:ATP ratio), LKB1 phosphorylates and activates AMPK.[9][10] Activated AMPK then phosphorylates downstream targets to restore energy balance. One of the key downstream targets of AMPK is the Tuberous Sclerosis Complex 2 (TSC2), which, when phosphorylated by AMPK, inhibits the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling.[4] The inhibition of mTORC1 leads to a decrease in protein synthesis and cell growth, thus conserving cellular energy.

Conclusion

Xanthene-9-carboxylic acid is a molecule of significant interest due to its versatile chemical nature and its potential as a therapeutic lead. Its ability to inhibit TTR amyloid fibril formation highlights its relevance in the context of amyloid-related diseases. Furthermore, the engagement of xanthene derivatives with fundamental cellular signaling pathways, such as the LKB1-AMPK axis, underscores the broad therapeutic potential of this chemical scaffold. The experimental protocols and data presented in this guide are intended to facilitate further research and development in these promising areas.

References

- 1. Xanthene-9-carboxylic acid | C14H10O3 | CID 65736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Xanthene-9-carboxylic acid | CAS#:82-07-5 | Chemsrc [chemsrc.com]

- 3. 呫吨-9-羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. LKB1 and AMPK control of mTOR signalling and growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Xanthene-9-carboxylic acid, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. chembk.com [chembk.com]

- 7. usbio.net [usbio.net]

- 8. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]

- 9. pnas.org [pnas.org]

- 10. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility and Stability of Xanthene-9-carboxylic Acid in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the current understanding of the solubility and stability of Xanthene-9-carboxylic acid in common laboratory solvents. This information is critical for its application in research, particularly in organic synthesis, medicinal chemistry, and materials science. While quantitative data in the public domain is limited, this guide consolidates available information and provides standardized protocols for its determination.

Physicochemical Properties

Xanthene-9-carboxylic acid is a solid, crystalline compound with the molecular formula C₁₄H₁₀O₃ and a molecular weight of 226.23 g/mol .[1] Its structure consists of a xanthene core with a carboxylic acid group at the 9-position.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀O₃ | [1] |

| Molecular Weight | 226.23 g/mol | [1] |

| Melting Point | 221-225 °C (with decomposition) | [2] |

| Appearance | White to off-white crystalline powder | |

| pKa | (Not explicitly found in searches) |

Solubility Profile

The solubility of Xanthene-9-carboxylic acid is a crucial parameter for its handling, formulation, and application in various chemical reactions and biological assays.

Quantitative Solubility Data

| Solvent | Chemical Formula | Solubility | Reference |

| Water | H₂O | Insoluble | [2] |

| Methanol (B129727) | CH₃OH | 0.1 g/mL (clear solution) | [2][3] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Soluble | [4] |

| Ethanol | C₂H₅OH | Data not available | |

| Isopropanol | C₃H₈O | Data not available | |

| Acetone | C₃H₆O | Data not available | |

| Acetonitrile | CH₃CN | Data not available | |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Data not available |

Note: The term "soluble" indicates that the compound dissolves to a practical extent for laboratory use, but does not provide a quantitative value.

General Solubility Characteristics

The molecular structure of Xanthene-9-carboxylic acid, with its large, nonpolar xanthene backbone and a polar carboxylic acid group, dictates its solubility behavior. The principle of "like dissolves like" suggests that it will have limited solubility in polar protic solvents like water and higher solubility in polar aprotic and protic organic solvents that can engage in hydrogen bonding with the carboxylic acid moiety.

Stability Profile

Understanding the stability of Xanthene-9-carboxylic acid under various conditions is essential to ensure its integrity during storage and experimentation.

General Stability

Xanthene-9-carboxylic acid is a relatively stable compound under standard laboratory conditions. However, like many organic molecules, it can be susceptible to degradation under specific environmental stresses.

Degradation Pathways

While detailed degradation kinetic studies for Xanthene-9-carboxylic acid are not extensively published, information on related compounds and general chemical principles suggest the following potential degradation pathways:

-

Thermal Decomposition: As indicated by its melting point with decomposition, Xanthene-9-carboxylic acid is susceptible to degradation at elevated temperatures.[2] Studies on a substituted 6-hydroxy-3-oxo-3H-xanthene-9-carboxylic acid have shown that thermal decomposition can lead to the release of carbon dioxide (CO₂).[5]

-

Photodegradation: The xanthene core, being a chromophore, can absorb UV light, potentially leading to photodegradation.[6] While specific studies on Xanthene-9-carboxylic acid are lacking, it is a common degradation pathway for xanthene derivatives.

-

Hydrolysis: While the carboxylic acid itself is not subject to hydrolysis, this is a key consideration for its ester derivatives. The primary degradation pathway for ethyl 9H-xanthene-9-carboxylate is hydrolysis to Xanthene-9-carboxylic acid.[6] This highlights the stability of the carboxylic acid form under hydrolytic conditions where the ester is labile.

The following table summarizes the expected stability of Xanthene-9-carboxylic acid under different stress conditions based on general chemical knowledge and data from related compounds.

| Stress Condition | Expected Stability | Potential Degradation Products |

| Acidic (aqueous) | Generally stable | Data not available |

| Basic (aqueous) | Forms a salt, generally stable | Data not available |

| Oxidative (e.g., H₂O₂) | Potentially susceptible to oxidation | Oxidized xanthene derivatives |

| Thermal | Decomposes at high temperatures | Decarboxylation products (e.g., xanthene), CO₂ |

| Photolytic (UV light) | Potentially susceptible to degradation | Photodegradation products of the xanthene core |

Experimental Protocols

The following section provides detailed methodologies for determining the solubility and stability of Xanthene-9-carboxylic acid. These protocols are based on standard laboratory practices.

Solubility Determination Protocol

This protocol outlines a method for determining the equilibrium solubility of Xanthene-9-carboxylic acid in a given solvent.

Caption: Workflow for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation: Accurately weigh an amount of Xanthene-9-carboxylic acid that is in excess of its expected solubility and add it to a sealed vial containing a known volume of the solvent of interest.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection: Allow the suspension to settle. Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Analysis: Accurately dilute a known volume of the filtered, saturated solution with a suitable solvent. Quantify the concentration of Xanthene-9-carboxylic acid in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the original concentration of the saturated solution to determine the solubility in units such as mg/mL or g/L.

Forced Degradation Study Protocol

This protocol describes a forced degradation study to identify potential degradation products and degradation pathways for Xanthene-9-carboxylic acid.

Caption: Workflow for a forced degradation study.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of Xanthene-9-carboxylic acid in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M or 1 M hydrochloric acid. Heat at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M or 1 M sodium hydroxide. Keep at room temperature or heat gently.

-

Oxidation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep at room temperature, protected from light.

-

Thermal Degradation: Store the stock solution and a solid sample at an elevated temperature (e.g., 60°C) in the dark.

-

Photodegradation: Expose the stock solution in a photostable container to a controlled light source (e.g., UV-A and visible light).

-

-

Sampling and Analysis: At specified time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method.

-

Peak Purity and Identification: Assess the purity of the main peak and identify any degradation products formed, for example, by using LC-MS.

Conclusion

Xanthene-9-carboxylic acid is a valuable compound in chemical research with moderate solubility in polar organic solvents and poor solubility in water. While it is generally stable, it is susceptible to thermal and potentially photolytic degradation. The information and protocols provided in this guide serve as a foundational resource for researchers working with this compound. Further quantitative studies are warranted to establish a more comprehensive solubility and stability profile, which will undoubtedly facilitate its broader application in science and industry.

References

- 1. Xanthene-9-carboxylic acid | C14H10O3 | CID 65736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Xanthene-9-carboxylic acid | CAS#:82-07-5 | Chemsrc [chemsrc.com]

- 4. usbio.net [usbio.net]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. benchchem.com [benchchem.com]

Potential applications of Xanthene-9-carboxylic acid in medicinal chemistry.

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthene-9-carboxylic acid, a derivative of the tricyclic xanthene framework, has emerged as a privileged scaffold in the field of medicinal chemistry.[1][2] Its rigid, three-dimensional structure provides an excellent platform for the strategic orientation of functional groups, enabling interactions with a variety of biological targets.[3] The carboxylic acid moiety at the 9-position is a particularly attractive site for chemical modification, allowing for the synthesis of a diverse array of esters and amides with fine-tuned physicochemical and pharmacological properties.[1][4] This versatility has led to the discovery of xanthene-9-carboxylic acid derivatives with potent activities in several key therapeutic areas, including metabolic diseases, neurological disorders, oncology, and infectious diseases.[5][6][7] This technical guide provides a comprehensive overview of the current understanding and potential applications of this promising molecular core, with a focus on quantitative biological data, detailed experimental protocols, and the elucidation of underlying mechanisms of action.

Synthesis of Xanthene-9-Carboxylic Acid and its Derivatives

The synthesis of the xanthene-9-carboxylic acid core can be achieved through multiple routes. A common laboratory-scale method involves the reduction of xanthone (B1684191) to xanthene, followed by metallation at the 9-position with a strong base and subsequent quenching with carbon dioxide.[1] An alternative patented approach describes a Huang-Minlon reduction of xanthone to form xanthene, which is then carboxylated under anhydrous conditions.[8]

The carboxylic acid serves as a key intermediate for the synthesis of various derivatives, most notably esters and amides. Ethyl 9H-xanthene-9-carboxylate, a common precursor, is typically synthesized via Fischer esterification of xanthene-9-carboxylic acid in the presence of a strong acid catalyst.[1][5] Amide derivatives, which form the basis of many biologically active compounds discussed herein, are generally prepared through standard amide bond formation protocols. This typically involves the activation of the carboxylic acid (e.g., conversion to an acyl chloride or use of coupling agents) followed by reaction with the desired amine.[9]

Therapeutic Applications and Mechanisms of Action

Derivatives of xanthene-9-carboxylic acid have demonstrated significant potential across a range of therapeutic areas. The following sections detail the key applications, supported by quantitative data and mechanistic insights.

Antidiabetic Activity: AMPK Activation

A significant area of investigation for xanthene-9-carboxylic acid derivatives is in the treatment of type 2 diabetes. Certain 9-carboxamide derivatives have been identified as potent activators of 5' AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis.[4][6] Activation of AMPK is a validated therapeutic strategy for improving glucose metabolism.[10]

Two notable examples are 9H-xanthene-9-carboxylic acid {2,2,2-trichloro-1-[3-(3-nitrophenyl)thioureido]ethyl}amide (Xn) and 9H-xanthene-9-carboxylic acid {2,2,2-trichloro-1-[3-(3-cyanophenyl)thioureido]ethyl}amide (Xc).[11] These compounds have been shown to increase glucose uptake in L6 myotubes, a key process in maintaining glucose homeostasis.[11] Mechanistic studies have revealed that their action is dependent on Liver Kinase B1 (LKB1), a major upstream kinase of AMPK.[11]

Table 1: Antidiabetic Activity of Xanthene-9-Carboxamide Derivatives

| Compound | Target | Assay | Result | Cell Line |

| Xn | AMPK Activation | Glucose Uptake | Significant increase at 1.5 µM | L6 Myotubes |

| Xc | AMPK Activation | Glucose Uptake | Significant increase at 1.5 µM | L6 Myotubes |

Data sourced from in vitro studies on L6 myotubes.

Neuroprotective Activity: mGlu1 Receptor Modulation

Derivatives of 9H-xanthene-9-carboxylic acid have been developed as potent and selective positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1).[12][13] mGlu1 receptors are implicated in various neurological processes, and their positive modulation represents a potential therapeutic strategy for neurological disorders.[13] These PAMs do not activate the receptor directly but enhance its response to the endogenous ligand, glutamate.[14] A series of oxazol-2-yl-amides and tetrazol-5-yl-amides have shown particular promise in this area.[12][13]

Table 2: mGlu1 Receptor Positive Allosteric Modulator Activity of Xanthene-9-Carboxamide Derivatives

| Compound | R-Group | EC50 (nM) |

| 9H-Xanthene-9-carboxamide | 5-methyl-[1][5][10]oxadiazol-3-yl | 140 |

| 9H-Xanthene-9-carboxamide | 5-trifluoromethyl-[1][5][10]oxadiazol-3-yl | 16 |

| 9H-Xanthene-9-carboxamide | 2H-tetrazol-5-yl | 110 |

| 9H-Xanthene-9-carboxamide | 4-trifluoromethyl-oxazol-2-yl | Data not fully available in abstract |

Data represents the concentration of the compound required to elicit a half-maximal potentiation of the glutamate response at mGlu1 receptors. Sourced from abstracts of cited literature.[12][13]

Anticancer and Antimicrobial Activities

The broader class of xanthene derivatives has been investigated for anticancer and antimicrobial properties.[1][7] While specific data for 9-carboxamide derivatives is less prevalent in the literature, related structures have shown cytotoxic activity against various cancer cell lines and inhibitory activity against microbial growth. For instance, [N,N-diethyl]-9-hydroxy-9-(3-methoxyphenyl)-9H-xanthene-3-carboxamide has demonstrated cytotoxicity against prostate (DU-145), breast (MCF-7), and cervical (HeLa) cancer cell lines.[15] Additionally, various xanthene sulfonamide and carboxamide derivatives have shown in vitro antimicrobial activity against a range of bacteria and fungi.[7][16] Further research is warranted to specifically explore the potential of xanthene-9-carboxamide derivatives in these therapeutic areas.

Table 3: Anticancer Activity of a Xanthene Carboxamide Derivative

| Compound | Cell Line | Assay | IC50 (µM) |

| [N,N-diethyl]-9-hydroxy-9-(3-methoxyphenyl)-9H-xanthene-3-carboxamide | DU-145 (Prostate) | Cell Growth Inhibition | 36 |

| MCF-7 (Breast) | Cell Growth Inhibition | 50 | |

| HeLa (Cervical) | Cell Growth Inhibition | 42 |

Data represents the concentration of the compound that causes 50% inhibition of cell growth.[15]

Table 4: Antimicrobial Activity of Selected Xanthene Derivatives

| Compound Class | Microorganism | MIC (µg/mL) |

| Xanthene Sulfonamides/Carboxamides | Staphylococcus aureus | 12.5 - 100 |

| Bacillus subtilis | 25 - 100 | |

| Escherichia coli | 50 - >100 | |

| Candida albicans | 12.5 - 100 |

Minimum Inhibitory Concentration (MIC) values for a range of derivatives.[7][16]

Experimental Protocols

Synthesis of 9H-Xanthene-9-Carboxamide Derivatives (General Protocol)

This protocol outlines a general method for the amide coupling of xanthene-9-carboxylic acid with an amine.

-

Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend xanthene-9-carboxylic acid (1 equivalent) in a dry, aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). Add oxalyl chloride or thionyl chloride (1.2-1.5 equivalents) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF). Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude acyl chloride, which is typically used immediately in the next step.

-

Amide Coupling: Dissolve the crude acyl chloride in dry DCM or THF. In a separate flask, dissolve the desired amine (1-1.2 equivalents) and a non-nucleophilic base such as triethylamine (B128534) or diisopropylethylamine (2-3 equivalents) in the same solvent. Cool the amine solution to 0 °C and add the acyl chloride solution dropwise. Allow the reaction to stir at room temperature for several hours to overnight.

-

Work-up and Purification: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

In Vitro AMPK Activation Assay (Western Blot)

This protocol describes a method to assess the activation of AMPK in a cell-based assay by measuring the phosphorylation of the AMPKα subunit.

-

Cell Culture and Treatment: Plate cells (e.g., L6 myotubes, C2C12 myotubes, or HepG2 hepatocytes) in appropriate culture dishes and grow to 80-90% confluency. Treat the cells with various concentrations of the test xanthene derivative for a specified period (e.g., 1-24 hours). Include a positive control (e.g., AICAR) and a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a standard method such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Western Blotting: Normalize the protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated AMPKα (Thr172) overnight at 4 °C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the phosphorylated AMPK signal to the total AMPK or a loading control (e.g., β-actin or GAPDH).

mGlu1 PAM Activity Assessment (Calcium Flux Assay)

This protocol outlines a high-throughput method to screen for mGlu1 PAM activity by measuring changes in intracellular calcium concentration.

-

Cell Culture: Plate cells stably expressing the mGlu1 receptor (e.g., HEK293 or CHO cells) in black-walled, clear-bottom 96- or 384-well plates.

-

Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution, often containing probenecid (B1678239) to prevent dye extrusion. Incubate for 45-60 minutes at 37 °C.

-

Compound Addition: Wash the cells to remove excess dye. Add the test xanthene derivatives (PAMs) at various concentrations to the wells.

-

Agonist Addition and Signal Detection: After a short incubation with the test compound, add a sub-maximal concentration (e.g., EC20) of glutamate to all wells. Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Data Analysis: The increase in fluorescence upon glutamate addition corresponds to an increase in intracellular calcium. A potentiation of this signal in the presence of the test compound indicates PAM activity. Calculate the EC50 value for the PAM by plotting the potentiation of the glutamate response against the concentration of the test compound.

Conclusion

Xanthene-9-carboxylic acid and its derivatives represent a highly versatile and promising scaffold for the development of novel therapeutic agents. The demonstrated activities as AMPK activators and mGlu1 positive allosteric modulators highlight the potential of this chemical class to address significant unmet needs in metabolic and neurological disorders. While the anticancer and antimicrobial potential of specific 9-carboxamide derivatives requires further focused investigation, the broader activity of the xanthene class suggests that this is a fruitful area for future research. The synthetic tractability of the xanthene-9-carboxylic acid core, coupled with the detailed experimental protocols provided, offers a solid foundation for the design and evaluation of new, potent, and selective drug candidates.

References

- 1. experts.umn.edu [experts.umn.edu]

- 2. researchgate.net [researchgate.net]

- 3. N-(4-(Trifluoromethyl)oxazol-2-yl)-9H-xanthene-9-carboxamide | 714971-87-6 | PDB97187 [biosynth.com]

- 4. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and evaluation of anticancer activity of new 9-acridinyl amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization and antimicrobial activity of novel xanthene sulfonamide and carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Amide Synthesis [fishersci.co.uk]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 13. DE1044102B - Process for the preparation of esters of xanthene-9-carboxylic acid - Google Patents [patents.google.com]

- 14. 9H-Xanthene-9-carboxylic acid [1,2,4]oxadiazol-3-yl- and (2H-tetrazol-5-yl)-amides as potent, orally available mGlu1 receptor enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

Xanthene-9-Carboxylic Acid Derivatives: A Comprehensive Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

The xanthene scaffold, a privileged heterocyclic system, is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds. Among these, xanthene-9-carboxylic acid and its derivatives have garnered significant attention due to their diverse pharmacological profiles. These compounds have demonstrated considerable potential in various therapeutic areas, including oncology, metabolic disorders, infectious diseases, and neurology. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of xanthene-9-carboxylic acid derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.

Synthesis of Xanthene-9-Carboxylic Acid Derivatives

The synthesis of xanthene-9-carboxylic acid derivatives typically commences with the preparation of the core intermediate, 9H-xanthene-9-carboxylic acid. A common and effective method involves a two-step process starting from xanthone (B1684191). The initial step is the reduction of the carbonyl group of xanthone to a methylene (B1212753) group, yielding xanthene.[1] Subsequently, the xanthene undergoes deprotonation at the C9 position using a strong base, such as n-butyllithium, followed by quenching with carbon dioxide to introduce the carboxylic acid group.[1][2]

Derivatization of the carboxylic acid moiety is most commonly achieved through esterification or amidation. Fischer esterification, a well-established acid-catalyzed reaction with an alcohol, is frequently employed to produce a variety of ester derivatives.[3][4] Amide derivatives can be synthesized by activating the carboxylic acid, for instance, by converting it to an acyl chloride, followed by reaction with a primary or secondary amine.[5]

General Experimental Protocol: Synthesis of Ethyl 9H-xanthene-9-carboxylate

This protocol outlines the Fischer esterification of 9H-xanthene-9-carboxylic acid to its ethyl ester.[6]

Materials:

-

9H-xanthene-9-carboxylic acid

-

Anhydrous ethanol (B145695)

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 9H-xanthene-9-carboxylic acid in an excess of anhydrous ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude ethyl 9H-xanthene-9-carboxylate.

-

The crude product can be further purified by column chromatography or recrystallization.[6]

Biological Activities and Quantitative Data

Xanthene-9-carboxylic acid derivatives exhibit a broad spectrum of biological activities. The following sections detail their key therapeutic potentials, supported by quantitative data where available.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of xanthene derivatives against various cancer cell lines.[3][7] The mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.[8]

Table 1: Anticancer Activity of Xanthene-9-Carboxylic Acid Derivatives

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (nM) | Reference |

| Compound 1 | HeLa (Cervical Cancer) | MTS | 213.06 | [7] |

| Compound 2 | Hep G2 (Hepatocellular Carcinoma) | MTS | 161.3 ± 41 | [7] |

| Compound 3 | Caco-2 (Colon Cancer) | MTS | 9.6 ± 1.1 | [7] |

| Compound 4 | Caco-2 (Colon Cancer) | MTS | 24.6 ± 8 | [7] |

| 9-Phenyl-9H-thioxanthen-9-ol | - | - | - | [3] |

Note: The table will be populated with more data as it is extracted from the provided search results.

Antimicrobial Activity

Xanthene derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[9][10] Sulfonamide and carboxamide derivatives, in particular, have shown effective antimicrobial properties.[9][11]

Table 2: Antimicrobial Activity of Xanthene-9-Carboxylic Acid Derivatives

| Compound/Derivative | Microorganism | Assay | MIC (µg/mL) | Reference |

| Compound 6c | Various bacteria and fungi | - | - | [9] |

| Compound 6f | Various bacteria and fungi | - | - | [9] |

| Compound 6m | Various bacteria and fungi | - | - | [9] |

| Compound 8b | Various bacteria and fungi | - | - | [9] |

Note: The table will be populated with more specific data as it is extracted from the provided search results.

Antidiabetic Activity

Certain amide derivatives of 9H-xanthene-9-carboxylic acid have been identified as potent activators of 5' AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[3][12] Activation of AMPK is a well-established therapeutic target for the treatment of type 2 diabetes.[12][13] These derivatives have been shown to increase glucose uptake in myotubes.[12][13]

Anti-inflammatory Activity

The anti-inflammatory potential of xanthene derivatives has also been explored. Some derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[5][14] For instance, certain naturally occurring xanthenes have demonstrated inhibition of nitric oxide production and TNF-α release in macrophages, with IC50 values ranging from 42 to 55 μM.[15]

Antiviral Activity

Xanthene derivatives have shown potential as antiviral agents against a variety of viruses.[16][17][18] Some xanthene dyes have been found to potentiate the antiviral activity of other agents.[17][19]

Neuroprotective Activity

Derivatives of 9H-xanthene-9-carboxylic acid have been identified as potent and selective positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1).[8][20][21] mGlu1 receptors are implicated in various neurological processes, and their modulation represents a potential therapeutic strategy for neurological and psychiatric disorders.[4][8]

Experimental Protocols for Biological Assays

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of xanthene-9-carboxylic acid derivatives.

Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines

-

96-well plates

-

Complete culture medium

-

Xanthene derivative solutions (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[22]

-

Prepare serial dilutions of the xanthene derivatives in culture medium.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and a vehicle control (DMSO).[22]

-

Incubate the plates for another 48-72 hours.[6]

-

Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.[6]

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[22]

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[23]

-

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial Activity Assay (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[24]

Materials:

-

Bacterial or fungal strains

-

96-well microtiter plates

-

Appropriate broth medium (e.g., Luria Broth)

-

Xanthene derivative solutions

-

Inoculum of the microorganism

-

Sterile saline solution

-

Spectrophotometer

Procedure:

-

Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).[24]

-

Prepare serial two-fold dilutions of the xanthene derivatives in the broth medium in the wells of a 96-well plate.[25]

-

Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[25]

-

Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.[25]

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[24]

In Vitro Glucose Uptake Assay

This assay measures the ability of compounds to stimulate glucose uptake in cells, such as L6 myotubes.[26]

Materials:

-

L6 myotubes

-

Glucose-free Krebs-Henseleit buffer

-

2-Deoxy-[14C]-glucose

-

Xanthene derivative solutions

-

Scintillation counter

Procedure:

-

Culture L6 myotubes to differentiation.

-

Incubate the cells in glucose-free Krebs-Henseleit buffer for a specified time.[26]

-

Treat the cells with various concentrations of the xanthene derivatives for 1 hour.[26]

-

Add 2-Deoxy-[14C]-glucose and incubate for 10 minutes at room temperature.[26]

-

Wash the cells twice with ice-cold PBS to stop the uptake.

-

Lyse the cells and measure the radioactivity using a scintillation counter to quantify the amount of glucose taken up by the cells.

Signaling Pathways and Mechanisms of Action

LKB1-Dependent AMPK Activation

A key mechanism underlying the antidiabetic effects of certain xanthene-9-carboxylic acid derivatives is the activation of AMP-activated protein kinase (AMPK) in a manner dependent on the upstream kinase, Liver Kinase B1 (LKB1).[7][12]

Caption: LKB1-dependent AMPK activation by xanthene derivatives.

Activated LKB1 phosphorylates and activates AMPK, which in turn promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, leading to increased glucose uptake into cells.[7][26]

General Workflow for Synthesis and Biological Evaluation

The development of novel xanthene derivatives follows a structured workflow from initial synthesis to comprehensive biological characterization.

Caption: General workflow for synthesis and evaluation of xanthene derivatives.

This process involves the chemical synthesis of a library of derivatives, followed by purification and structural confirmation. These compounds then undergo primary in vitro screening to identify "hits" with desired biological activity. Promising hits are then subjected to lead optimization through structure-activity relationship (SAR) studies to improve their potency and pharmacokinetic properties, ultimately leading to in vivo testing in animal models.[3]

Conclusion

Xanthene-9-carboxylic acid and its derivatives represent a versatile and highly promising class of compounds for drug discovery and development. Their broad range of biological activities, coupled with their synthetic tractability, makes them attractive candidates for addressing a variety of unmet medical needs. This technical guide has provided a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action, offering a valuable resource for researchers dedicated to advancing novel therapeutics. Further exploration of the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. CN103319447A - Xanthene-9-carboxylic acid preparation method - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, characterization and antimicrobial activity of novel xanthene sulfonamide and carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Xanthene derivatives increase glucose utilization through activation of LKB1-dependent AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Potentiation of the antiviral activity of poly r(A-U) by xanthene dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. 9H-Xanthene-9-carboxylic acid [1,2,4]oxadiazol-3-yl- and (2H-tetrazol-5-yl)-amides as potent, orally available mGlu1 receptor enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. Assessment of antimicrobial activity [protocols.io]

- 25. scielo.br [scielo.br]

- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Synthesis of Xanthene-9-carboxylic Acid: A Technical Guide to its Discovery and Evolution

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthene-9-carboxylic acid is a key heterocyclic compound, serving as a vital intermediate in the synthesis of various pharmaceuticals and fluorescent dyes. This technical guide provides an in-depth exploration of the discovery and historical evolution of its synthesis. We will detail the core synthetic methodologies, from early 20th-century oxidative degradation techniques to modern, more efficient routes starting from xanthone (B1684191). This document includes detailed experimental protocols for key reactions, a comparative analysis of quantitative data, and visualizations of the synthetic workflows to offer a comprehensive resource for researchers in organic synthesis and drug development.

Introduction: The Emergence of a Versatile Intermediate

First synthesized in the early 20th century, xanthene-9-carboxylic acid emerged from research into xanthene-based dyes.[1] Its unique structure, featuring a tricyclic xanthene core with a carboxylic acid group at the 9-position, has made it a valuable building block in medicinal chemistry and materials science. Derivatives of xanthene-9-carboxylic acid have shown a wide array of biological activities, including potential as activators of AMP-activated protein kinase (AMPK), making them promising candidates for the treatment of metabolic diseases like type 2 diabetes. Furthermore, this scaffold is integral to the development of fluorescent probes and photochemical sensors.[1]

Historical Synthesis: Oxidative Degradation of Xanthene

The earliest methods for the synthesis of xanthene-9-carboxylic acid relied on the oxidative degradation of xanthene. This approach typically involved the use of strong oxidizing agents such as potassium permanganate (B83412) or chromic acid under acidic conditions.[1] These harsh conditions would selectively target the central carbon bridge of the xanthene molecule, leading to the formation of the desired carboxylic acid at the 9-position.

While this method was foundational in the initial accessibility of xanthene-9-carboxylic acid, it often suffered from drawbacks such as low to moderate yields, the use of stoichiometric amounts of hazardous and environmentally unfriendly reagents, and challenges in product purification.

General Experimental Protocol: Oxidative Degradation (Conceptual)

Detailed experimental procedures and yields for this historical method are chronicled in early 20th-century chemical literature, such as Beilstein's Handbuch der Organischen Chemie.

A general representation of this process involves the following steps:

-

Dissolution: Xanthene is dissolved in a suitable solvent that is resistant to oxidation, such as acetone (B3395972) or glacial acetic acid.

-

Oxidation: A strong oxidizing agent, like potassium permanganate, is added portion-wise to the solution, often with cooling to control the exothermic reaction.

-

Quenching and Work-up: After the reaction is complete, the excess oxidant is quenched (e.g., with sodium bisulfite). The reaction mixture is then acidified and extracted with an organic solvent.

-

Purification: The crude product is purified by recrystallization or other suitable techniques.

Modern Synthesis: From Xanthone to Xanthene-9-carboxylic Acid

In recent decades, more efficient, safer, and environmentally conscious methods have been developed for the synthesis of xanthene-9-carboxylic acid. The most prominent of these modern routes begins with xanthone, a readily available starting material. This multi-step synthesis generally involves the reduction of the xanthone ketone, followed by the introduction of the carboxylic acid group at the 9-position.

A particularly effective and scalable version of this synthesis was detailed in a 2013 patent, which utilizes a Huang-Minlon reduction of xanthone to xanthene, followed by deprotonation with a strong base and subsequent carboxylation with carbon dioxide.[2] This method boasts high purity of the final product, often negating the need for extensive purification, and avoids the use of highly toxic reagents like sodium cyanide, which were employed in some earlier multi-step syntheses from xanthone.[2]

Detailed Experimental Protocol: Huang-Minlon Reduction and Carboxylation

This protocol is adapted from Chinese patent CN103319447A.[2]

Step 1: Huang-Minlon Reduction of Xanthone to Xanthene

-

Reaction Setup: To a reaction vessel, add xanthone, hydrazine (B178648) hydrate, potassium hydroxide, and a high-boiling solvent such as diethylene glycol.

-

Reflux: Heat the mixture to reflux for 1-2 hours.

-

Distillation: Remove the condenser and allow the temperature to rise to distill off water and excess hydrazine.

-

Work-up: After cooling, the reaction mixture is poured into water and the precipitated xanthene is collected by filtration.

-

Purification: The crude xanthene can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Carboxylation of Xanthene

-

Anion Formation: Dissolve the purified xanthene in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to a low temperature (between -78 to -40 °C). Slowly add a strong base, such as n-butyllithium, to deprotonate the xanthene at the C9 position, forming the xanthenide anion.[2]

-

Carboxylation: Introduce dry carbon dioxide gas into the solution. The CO2 reacts with the anion to form the carboxylate salt.

-

Acidification and Isolation: Quench the reaction with water. The aqueous layer is then acidified with a strong acid (e.g., HCl) to precipitate the xanthene-9-carboxylic acid.

-

Purification: The solid product is collected by filtration, washed with cold water, and dried. This method can yield a product with a purity greater than 99% (as determined by GC).[2]

Quantitative Data and Method Comparison

The evolution of the synthesis of xanthene-9-carboxylic acid has been driven by the pursuit of higher yields, improved safety, and greater operational simplicity. The modern methods starting from xanthone are demonstrably superior to the historical oxidative degradation routes in these aspects.

| Method | Starting Material | Key Reagents | Reported Yield (Intermediate) | Reported Purity (Final Product) | Key Advantages | Key Disadvantages |

| Oxidative Degradation | Xanthene | Strong Oxidants (KMnO4, CrO3) | Variable (Often Moderate to Low) | Requires extensive purification | Direct one-step conversion | Use of hazardous reagents, environmental concerns, potential for over-oxidation |

| Huang-Minlon/Carboxylation | Xanthone | Hydrazine Hydrate, KOH, Strong Base, CO2 | 80.5% (Purified Xanthene)[2] | >99% (GC)[2] | High purity, high yield, avoids highly toxic reagents | Multi-step process, requires anhydrous conditions and strong bases |

Conclusion